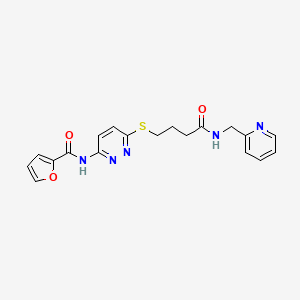
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3,5-dimethylisoxazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3,5-dimethylisoxazole-4-sulfonamide is a synthetic organic compound that features a complex structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3,5-dimethylisoxazole-4-sulfonamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Pyrrole Ring: Starting from a suitable precursor, the pyrrole ring can be synthesized through a Paal-Knorr synthesis.
Attachment of the Propyl Chain: The propyl chain with a hydroxyl group can be introduced via a nucleophilic substitution reaction.
Construction of the Isoxazole Ring: The isoxazole ring can be formed through a 1,3-dipolar cycloaddition reaction.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: Various substitution reactions can occur at the pyrrole or isoxazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated derivatives, substituted isoxazoles.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: As a lead compound for drug development targeting specific enzymes or receptors.
Pharmacology: Investigating its effects on biological systems and potential therapeutic uses.
Materials Science: Exploring its properties for use in advanced materials or as a catalyst.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may involve:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Receptor Interaction: Modulating receptor activity in biological systems.
Pathway Modulation: Affecting signaling pathways at the molecular level.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-hydroxy-3-(1H-pyrrol-2-yl)propyl)-3,5-dimethylisoxazole-4-sulfonamide: Lacks the methyl group on the pyrrole ring.
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3,5-dimethylisoxazole-4-carboxamide: Has a carboxamide group instead of a sulfonamide.
Uniqueness
The presence of both the sulfonamide and the hydroxyl group in N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3,5-dimethylisoxazole-4-sulfonamide may confer unique chemical properties and biological activities compared to its analogs.
Propiedades
IUPAC Name |
N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c1-9-13(10(2)20-15-9)21(18,19)14-7-6-12(17)11-5-4-8-16(11)3/h4-5,8,12,14,17H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVIMOSZQAVZEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCC(C2=CC=CN2C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl]oxy}quinoxaline](/img/structure/B2425333.png)
![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2425335.png)


![Methyl 5-cyano-2-hydroxy-4-(4-methylphenyl)-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B2425341.png)
![1-(2,3-dimethylphenyl)-3-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]urea](/img/structure/B2425342.png)
![2-{[(3-Methoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2425343.png)
![N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2425346.png)
![Ethyl 2-[6-(formamidomethyl)-3-phenylpyridin-2-yl]acetate](/img/structure/B2425347.png)

![methyl N-{4-[2-(4-chlorophenyl)ethenesulfonamido]phenyl}-N-methylcarbamate](/img/structure/B2425349.png)


